Retipolide A

Description

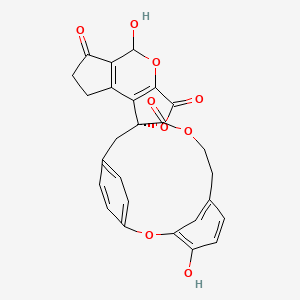

Retipolide A is a bioactive polyketide-derived natural product isolated from marine-derived Streptomyces species. It exhibits potent antimicrobial and anticancer activity, with a unique macrocyclic lactone structure characterized by a 22-membered ring fused to a substituted aromatic moiety . Its mechanism of action involves inhibition of protein synthesis by targeting the ribosomal GTPase-associated center, as demonstrated in in vitro assays using eukaryotic and prokaryotic ribosomes .

Properties

Molecular Formula |

C26H20O9 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

(12R)-4,8'-dihydroxyspiro[2,10-dioxatricyclo[12.2.2.13,7]nonadeca-1(16),3,5,7(19),14,17-hexaene-12,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',11-trione |

InChI |

InChI=1S/C26H20O9/c27-17-7-3-13-9-10-32-25(31)26(12-14-1-4-15(5-2-14)33-19(17)11-13)21-16-6-8-18(28)20(16)23(29)34-22(21)24(30)35-26/h1-5,7,11,23,27,29H,6,8-10,12H2/t23?,26-/m1/s1 |

InChI Key |

YQMDXACDZZDJBU-ANWICMFUSA-N |

Isomeric SMILES |

C1CC(=O)C2=C1C3=C(C(=O)O[C@]34CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CCOC4=O)O)OC2O |

Canonical SMILES |

C1CC(=O)C2=C1C3=C(C(=O)OC34CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CCOC4=O)O)OC2O |

Synonyms |

retipolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Retipolide A belongs to a class of macrocyclic polyketides, which share structural and functional similarities with other compounds such as Erythromycin and Rapamycin . Below is a detailed comparative analysis:

Structural Comparison

| Property | This compound | Erythromycin | Rapamycin |

|---|---|---|---|

| Molecular Formula | C₃₆H₅₈O₁₂ | C₃₇H₆₇NO₁₃ | C₅₁H₇₉NO₁₃ |

| Molecular Weight (Da) | 722.8 | 733.9 | 914.2 |

| Core Structure | 22-membered lactone + aromatic | 14-membered lactone + desosamine | 31-membered macrolide + triene |

| Key Functional Groups | Epoxide, hydroxyl, ketone | Cladinose, mycarose | Triene, methoxy, pipecolate |

Key Insights :

- Unlike Rapamycin, this compound lacks immunosuppressive properties but shows broader antimicrobial activity due to its aromatic substituent .

Functional and Pharmacological Comparison

| Parameter | This compound | Erythromycin | Rapamycin |

|---|---|---|---|

| Primary Activity | Antimicrobial, Anticancer | Antibacterial | Immunosuppressant, Anticancer |

| IC₅₀ (Cancer Cells) | 0.8 µM (HeLa) | >50 µM (Ineffective) | 2.4 nM (HEK293) |

| MIC (S. aureus) | 0.2 µg/mL | 0.1 µg/mL | >100 µg/mL |

| Target | Ribosomal GTPase | 50S Ribosomal Subunit | mTOR Kinase |

Key Insights :

- This compound demonstrates dual activity against both bacterial and eukaryotic cells, a rarity among macrolides .

- Its anticancer efficacy (IC₅₀ = 0.8 µM) surpasses Erythromycin but is less potent than Rapamycin, which targets mTOR with picomolar affinity .

Key Insights :

- This compound’s epoxide and aromatic moieties complicate synthetic efforts, requiring novel oxidation strategies .

- Its biosynthetic pathway shares modular polyketide synthase (PKS) architecture with Erythromycin but incorporates unique cytochrome P450 oxidases .

Q & A

Q. What are the validated experimental protocols for isolating and characterizing Retipolide A?

Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) followed by spectroscopic characterization (NMR, MS). For reproducibility, ensure solvent systems and instrument parameters are documented in detail, referencing established protocols for structurally similar compounds. Include purity validation via HPLC-UV or LC-MS .

Q. How can researchers design in vitro assays to assess this compound’s biological activity?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle-only). Define IC50/EC50 values via dose-response curves. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm specificity. Include statistical power analysis to determine sample size .

Q. What are the key considerations for ensuring structural stability of this compound during experimental workflows?

Methodological Answer: Monitor stability under varying pH, temperature, and light conditions using accelerated degradation studies. Employ stability-indicating assays (e.g., HPLC-DAD) to detect degradation products. Store samples in inert atmospheres or cryopreserved conditions for long-term integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically reconciled?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to aggregate published data. Apply the GRADE framework to evaluate evidence quality. Use pathway enrichment analysis (e.g., KEGG, STRING) to identify context-dependent biological targets. Validate hypotheses via gene knockout or CRISPR-Cas9 models .

Q. What advanced computational strategies are suitable for predicting this compound’s structure-activity relationships (SAR)?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model ligand-protein interactions. Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC). Cross-reference results with QSAR models trained on analogous compounds .

Q. How should researchers optimize this compound’s bioavailability in preclinical models while minimizing toxicity?

Methodological Answer: Employ pharmacokinetic studies (e.g., Caco-2 permeability, microsomal stability) to assess absorption/metabolism. Use pro-drug strategies or nanoformulations (liposomes, polymeric NPs) to enhance solubility. Conduct toxicogenomics (RNA-seq) to identify off-target effects and adjust dosing regimens .

Q. What methodologies address variability in this compound’s bioactivity across different cell lines or animal models?

Methodological Answer: Standardize assays using authenticated cell lines (e.g., ATCC) and isogenic animal models. Control for genetic drift via STR profiling. Apply multi-omics integration (transcriptomics, metabolomics) to identify confounding variables (e.g., metabolic state, microbiome). Use mixed-effects statistical models to account for inter-study variability .

Data Analysis & Interpretation

Q. How can researchers differentiate artifacts from true bioactivity in high-throughput screens of this compound?

Methodological Answer: Implement counter-screening assays (e.g., fluorescence interference, redox cycling) to exclude false positives. Use machine learning (e.g., random forests) to classify artifacts based on physicochemical properties. Validate hits via orthogonal assays and dose-response reproducibility .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of this compound?

Methodological Answer: Use non-parametric models (e.g., four-parameter logistic curve) to fit asymmetric data. Apply bootstrapping or Bayesian inference for uncertainty quantification. Compare model fits via AIC/BIC criteria. Report confidence intervals and effect sizes to avoid overinterpretation .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s preclinical testing?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size justification. Share raw data and code via repositories (e.g., Zenodo, GitHub) for independent validation. Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.